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For Researchers, Scientists, and Drug Development Professionals

(-)-Psychotridine, a complex pentameric cyclotryptamine alkaloid, has garnered significant

interest due to its intriguing biological activities, including analgesic and antifungal properties,

as well as cytotoxicity against human cancer cell lines.[1][2] First isolated from Psychotria

beccarioides in 1974, its intricate structure, characterized by five cyclotryptamine units

connected through challenging C3a–C3a′ and C3a–C7′ linkages and featuring multiple

quaternary stereocenters, has long posed a formidable challenge to synthetic chemists.[1][3]

This technical guide provides an in-depth overview of the first and only reported

enantioselective total synthesis of (-)-psychotridine, accomplished by Movassaghi and

coworkers.[1] This landmark achievement not only enabled the definitive assignment of the

molecule's absolute and relative stereochemistry but also showcased a powerful and

convergent "diazene-directed assembly" strategy for the construction of complex oligomeric

natural products.[1][2]

Retrosynthetic Analysis and Strategic Overview
The synthetic strategy hinges on a convergent diazene-directed fragment assembly approach.

The retrosynthetic analysis reveals a plan to construct the pentameric core of (-)-

psychotridine (4) through the photochemical extrusion of three molecules of dinitrogen from a

trisdiazene pentamer intermediate (6).[1] This key step is designed to forge three new carbon-

carbon bonds and establish four quaternary stereocenters with complete stereochemical

control in a single operation.[1][2] The trisdiazene pentamer (6) is envisioned to arise from the
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coupling of a trimeric sulfamate (7) and a dimeric amine (8).[1] This modular approach allows

for the independent synthesis of the complex trimer and dimer fragments, which are then

strategically joined late in the synthesis.[2]

(-)-Psychotridine (4)Pentamer (+)-17

Alane Reduction
(2 steps, 57%)

Trisdiazene Pentamer (6)

Photoextrusion of 3 N2
(58%)

Trimer Sulfamate (7) Coupling

Dimer Amine (8)

Click to download full resolution via product page

Caption: Retrosynthetic analysis of (-)-psychotridine.

Key Experimental Protocols and Data
The successful execution of this synthetic strategy relied on the development and application of

several key chemical transformations. The following sections provide detailed experimental

protocols for these critical steps, along with tabulated quantitative data for the key

intermediates and the final product.

Synthesis of Trimer Sulfamate Diazene (7)
The synthesis of the trimeric fragment began with the portionwise addition of silver(I)

trifluoromethanesulfonate to a mixture of hydrazide (+)-12 and bromide (+)-13, which yielded

the diazene trimer (+)-14 in 68% yield.[2] Subsequent Rh-catalyzed intermolecular C3a–H

amination of (+)-14 afforded the desired trimeric sulfamate (–)-7 in 37% yield, with 44% of the

starting material recovered (66% yield based on recovered starting material).[2]

Compound Step
Reagents and
Conditions

Yield (%)

(+)-14 Diazene Formation AgOTf, (+)-12, (+)-13 68

(-)-7 C-H Amination Rh catalyst

37 (66 based on

recovered starting

material)
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Experimental Protocol for the Synthesis of Diazene Trimer (+)-14:

To a solution of hydrazide (+)-12 and bromide (+)-13 (2.5 equivalents) in a suitable solvent,

silver(I) trifluoromethanesulfonate is added portionwise at a controlled temperature. The

reaction mixture is stirred until completion, as monitored by thin-layer chromatography. Upon

completion, the reaction is quenched, and the crude product is purified by column

chromatography to afford diazene trimer (+)-14.

Convergent Fragment Coupling and Final Steps
The union of the trimer sulfamate (7) and the dimer amine (8) was achieved through a

convergent coupling to form a mixed sulfamide, which was then oxidized to the trisdiazene

pentamer (6).[1] The pivotal photochemical reaction of pentamer (+)-17, formed from

trisdiazene (6), involved the extrusion of three molecules of dinitrogen to construct the core of

(-)-psychotridine, yielding the desired product in 58% yield.[2] The final two steps of the

synthesis involved the deprotection of the five indoline nitrogens using tetrabutylammonium

fluoride (TBAF), followed by an exhaustive methyl carbamate reduction with an alane–

dimethylethylamine complex.[1] This two-step sequence afforded (-)-psychotridine (4) in an

overall yield of 57%.[1]

Compound Step
Reagents and
Conditions

Yield (%)

Trisdiazene Pentamer

(6)
Coupling & Oxidation

1) Pyridine, MeCN-

H2O, 70 °C; 2) DMAP,

THF, 23 °C

89 (step a), 83 (step

b)

Pentamer (+)-17
Diazene Oxidation &

Photolysis

1) 1,3-dichloro-5,5-

dimethylhydantoin,

DBU, MeOH, 23 °C;

2) hv (300 nm), 25 °C

83 (step c), 58 (step

d)

(-)-Psychotridine (4)
Deprotection &

Reduction

1) TBAF, THF, 23 °C;

2) EtNMe2·AlH3,

PhMe, 65 °C

87 (step e), 65 (step f)
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Experimental Protocol for the Photochemical Extrusion (Pentamer (+)-17 to (-)-Psychotridine
Precursor):

A solution of the trisdiazene pentamer in a suitable solvent is irradiated with a 300 nm light

source at 25 °C. The reaction is monitored by an appropriate analytical technique (e.g., LC-MS)

until the starting material is consumed. The solvent is then removed under reduced pressure,

and the resulting residue is purified by chromatography to yield the pentacyclic precursor to (-)-

psychotridine.

Experimental Protocol for the Final Deprotection and Reduction to (-)-Psychotridine (4):

To a solution of the pentamer (+)-17 in THF at 23 °C, tetrabutylammonium fluoride (TBAF) is

added. The reaction is stirred until the deprotection is complete. Following workup, the crude

product is dissolved in toluene, and an alane–dimethylethylamine complex is added. The

reaction mixture is heated to 65 °C until the reduction is complete. After cooling and quenching,

the final product, (-)-psychotridine (4), is isolated and purified.

The spectroscopic data and optical rotation of the synthetic (-)-psychotridine were consistent

with the literature values for the natural product, confirming the success of the total synthesis

and allowing for the definitive assignment of its stereochemistry as

(3aR,3a'R,3a''R,3a'''S,3a''''R,8aR,8a'R,8a''R,8a'''S,8a''''R).[1][2]

Data Type
Synthetic (-)-Psychotridine
(4)

Literature Value

Optical Rotation [α]D23 = -31 (c = 0.51, CHCl3) [α]D = -38 (c = 1, CHCl3)

Synthetic Workflow and Key Transformations
The overall workflow of the synthesis can be visualized as a convergent assembly of two key

fragments, followed by a remarkable photochemical cascade and final functional group

manipulations.
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Caption: Overall synthetic workflow for (-)-psychotridine.

A critical and innovative aspect of this synthesis is the diazene-directed strategy, which allows

for the controlled and stereospecific formation of the challenging C-C bonds that link the

cyclotryptamine units. This method provides a powerful tool for the construction of other

complex oligomeric alkaloids.
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Caption: Key fragment coupling and transformation cascade.

Conclusion
The first enantioselective total synthesis of (-)-psychotridine by Movassaghi and his team

represents a significant milestone in natural product synthesis. The innovative use of a

diazene-directed assembly strategy not only conquered the immense structural complexity of

the target molecule but also established a versatile and powerful methodology for the synthesis

of other oligomeric cyclotryptamine alkaloids. This work provides a clear roadmap for accessing

these biologically important molecules, opening new avenues for further investigation into their

therapeutic potential. The detailed experimental protocols and data presented in this guide offer

valuable insights for researchers in the fields of organic synthesis, medicinal chemistry, and

drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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